molecular formula C24H17ClN2O4 B2644101 Methyl 2-[(2-chloropyridine-3-carbonyl)oxymethyl]-4-phenylquinoline-3-carboxylate CAS No. 1197597-46-8

Methyl 2-[(2-chloropyridine-3-carbonyl)oxymethyl]-4-phenylquinoline-3-carboxylate

Cat. No.: B2644101
CAS No.: 1197597-46-8
M. Wt: 432.86
InChI Key: KNNAEMUETCSHLD-UHFFFAOYSA-N
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Description

Methyl 2-[(2-chloropyridine-3-carbonyl)oxymethyl]-4-phenylquinoline-3-carboxylate is a synthetic quinoline derivative characterized by a methyl ester group at position 3, a phenyl substituent at position 4, and a 2-[(2-chloropyridine-3-carbonyl)oxymethyl] moiety at position 2 of the quinoline core.

Properties

IUPAC Name

methyl 2-[(2-chloropyridine-3-carbonyl)oxymethyl]-4-phenylquinoline-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17ClN2O4/c1-30-24(29)21-19(14-31-23(28)17-11-7-13-26-22(17)25)27-18-12-6-5-10-16(18)20(21)15-8-3-2-4-9-15/h2-13H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNNAEMUETCSHLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=CC=CC=C2N=C1COC(=O)C3=C(N=CC=C3)Cl)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[(2-chloropyridine-3-carbonyl)oxymethyl]-4-phenylquinoline-3-carboxylate typically involves multi-step organic reactions

    Quinoline Core Synthesis: The quinoline core can be synthesized via the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.

    Coupling Reactions:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(2-chloropyridine-3-carbonyl)oxymethyl]-4-phenylquinoline-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon, which can reduce the nitro groups to amines.

    Substitution: Nucleophilic substitution reactions can occur at the chloropyridine moiety, where nucleophiles like amines or thiols replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Palladium on carbon, hydrogen gas.

    Substitution: Amines, thiols, in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Amino derivatives of quinoline.

    Substitution: Substituted pyridine derivatives.

Scientific Research Applications

Methyl 2-[(2-chloropyridine-3-carbonyl)oxymethyl]-4-phenylquinoline-3-carboxylate has several applications in scientific research:

    Medicinal Chemistry: This compound can be used as a scaffold for the development of new pharmaceuticals, particularly in the design of anti-cancer and anti-inflammatory agents.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the construction of diverse chemical libraries for drug discovery.

    Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or photophysical properties.

Mechanism of Action

The mechanism by which Methyl 2-[(2-chloropyridine-3-carbonyl)oxymethyl]-4-phenylquinoline-3-carboxylate exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The quinoline core is known to intercalate with DNA, which can disrupt cellular processes and lead to anti-cancer effects.

Comparison with Similar Compounds

The following analysis compares the target compound with structurally analogous quinoline derivatives, focusing on substituent effects, synthesis strategies, and physicochemical properties.

Structural Analogues and Substituent Effects
Table 1: Key Structural Analogues and Their Substituents
Compound Name (Reference) Position 2 Substituent Position 4 Substituent Position 3 Group
Target Compound 2-[(2-Chloropyridine-3-carbonyl)oxymethyl] Phenyl Methyl ester
IIIm (Methyl 2-...phenylquinoline-3-carboxylate) (2,5-Dioxo-1-phenylpyrrolidin-3-yl)methyl Phenyl Methyl ester
Ethyl 2-(chloromethyl)-4-phenylquinoline-3-carboxylate Chloromethyl Phenyl Ethyl ester
[2-(2,4-Dichlorophenyl)-2-oxoethyl] 6-chloro-3-methylquinoline-4-carboxylate 2-(2,4-Dichlorophenyl)-2-oxoethyl 4-Methylphenyl Methyl ester

Key Observations :

  • The chloropyridine moiety may enhance lipophilicity compared to non-aromatic substituents .
  • Position 4: All listed compounds retain a phenyl group at position 4, suggesting its role in stabilizing the quinoline core via hydrophobic interactions.
  • Ester Groups : Methyl vs. ethyl esters at position 3 influence solubility and metabolic stability. Methyl esters generally exhibit higher crystallinity, as seen in IIIm’s elevated melting point (121–122°C) compared to ethyl analogues .

Key Observations :

  • The target compound’s synthesis likely involves multi-step functionalization, similar to IIIm, where substituents are introduced via nucleophilic substitution or coupling reactions. The chloropyridine carbonyl group could be installed via esterification or acyl chloride intermediates .
  • Ethyl 2-(chloromethyl)-4-phenylquinoline-3-carboxylate () serves as a critical intermediate for further derivatization, highlighting the reactivity of the chloromethyl group. The target compound’s oxymethyl linker may offer alternative pathways for functionalization, such as hydrolysis or transesterification .
Physicochemical Properties
Table 3: Melting Points and NMR Data
Compound Name (Reference) Melting Point (°C) Key 1H NMR Shifts (δ, ppm)
IIIm 121–122 Quinoline H: 8.2–8.5; Pyrrolidine: 3.1–3.5
IIIj (Methyl 2-...pyrrolidin-3-yl)methyl) 107–109 Quinoline H: 8.1–8.4; Pyrrolidine: 3.0–3.4
Ethyl 2-(chloromethyl)-4-phenylquinoline-3-carboxylate Not reported Chloromethyl: 4.6 (s, 2H)

Key Observations :

  • The phenyl group at position 4 (IIIm) correlates with higher melting points compared to methyl-substituted analogues (IIIj), likely due to enhanced π-π stacking .
  • The target compound’s 2-chloropyridine carbonyl group would likely produce distinct NMR signals (e.g., pyridine H: ~8.5–9.0 ppm; ester carbonyl: ~165–170 ppm in 13C NMR) .

Biological Activity

Methyl 2-[(2-chloropyridine-3-carbonyl)oxymethyl]-4-phenylquinoline-3-carboxylate is a compound of significant interest due to its diverse biological activities. This article delves into its mechanisms of action, biological effects, and relevant research findings.

Chemical Structure and Properties

The compound features a quinoline backbone with substituents that contribute to its biological activity. The presence of the 2-chloropyridine moiety and the phenyl group enhances its interaction with biological targets, potentially influencing its pharmacological properties.

Recent studies indicate that this compound acts as an inhibitor of glutathione peroxidase 4 (GPX4), which is crucial for regulating oxidative stress within cells. By inhibiting GPX4, it promotes ferroptosis, a form of regulated cell death characterized by the accumulation of lipid peroxides . The IC50 value for this inhibition is reported to be approximately 100 nM , indicating potent activity against this target .

Anticancer Properties

  • Ferroptosis Induction : The compound has been shown to induce ferroptosis in various cancer cell lines, making it a candidate for cancer therapy. By disrupting the cysteine/glutamate amino acid transporter system, it inhibits glutathione synthesis, leading to increased reactive oxygen species (ROS) levels .
  • Cytotoxicity : In vitro studies demonstrate that this compound exhibits cytotoxic effects on several cancer cell lines, including breast and lung cancer cells. The mechanism involves oxidative stress and mitochondrial dysfunction .

Antimicrobial Activity

While primarily studied for its anticancer properties, there is emerging evidence regarding its antimicrobial potential. However, initial screenings against various bacterial strains have shown limited efficacy . For instance, it demonstrated weak activity against Mycobacterium tuberculosis with an IC90 of 6.8 µM , but was inactive against several Gram-positive and Gram-negative bacteria tested .

Case Studies

  • Study on Ferroptosis : A study highlighted the compound's ability to induce ferroptosis in human cancer cells. The researchers found that treatment with the compound led to significant cell death in a dose-dependent manner, correlating with increased lipid peroxidation levels .
  • Antioxidant Assays : In antioxidant assays, the compound's ability to modulate ROS levels was evaluated using luminol chemiluminescence methods. Results indicated that it could effectively alter oxidative stress markers in treated cells .

Data Summary

Biological ActivityObservationsReference
GPX4 InhibitionIC50 = 100 nM
Induction of FerroptosisSignificant cytotoxicity in cancer cells
Antimicrobial ActivityWeak activity against Mycobacterium tuberculosis
Antioxidant EffectsModulation of ROS levels in treated cells

Q & A

Advanced Question

  • Surface Plasmon Resonance (SPR) : Measure binding kinetics (ka/kd) for protein targets .
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) .
  • Cellular Assays : Use fluorescence microscopy to track intracellular localization in cancer cell lines .

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